molecular formula C12H22N2O B6629634 N-(4-aminocyclohexyl)-2-cyclobutylacetamide

N-(4-aminocyclohexyl)-2-cyclobutylacetamide

Cat. No. B6629634
M. Wt: 210.32 g/mol
InChI Key: VFMAFJLSSTYSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminocyclohexyl)-2-cyclobutylacetamide (ACHC) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a cyclic analog of gabapentin, which is a medication used to treat epilepsy and neuropathic pain. ACHC has been found to possess anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is not fully understood, but it is believed to act on the alpha-2-delta subunit of voltage-gated calcium channels. This results in a reduction in the release of neurotransmitters, which can help to prevent seizures and reduce pain.
Biochemical and Physiological Effects:
N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to increase the levels of GABA in the brain, which is a neurotransmitter that has inhibitory effects. It has also been shown to reduce the levels of glutamate, which is a neurotransmitter that has excitatory effects. These effects could help to prevent seizures and reduce pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is that it is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. It has also been found to have low toxicity, which means that it is unlikely to cause harm to experimental animals. However, one limitation of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several potential future directions for research on N-(4-aminocyclohexyl)-2-cyclobutylacetamide. One possibility is to investigate its potential as a treatment for other neurological disorders, such as anxiety and depression. Another direction is to explore its potential as a treatment for chronic pain, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of N-(4-aminocyclohexyl)-2-cyclobutylacetamide, which could help to identify new targets for drug development.

Synthesis Methods

The synthesis of N-(4-aminocyclohexyl)-2-cyclobutylacetamide involves the reaction of cyclobutanone with cyclohexylamine, followed by the addition of acetic anhydride. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield N-(4-aminocyclohexyl)-2-cyclobutylacetamide. The synthesis of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is a relatively simple process, which makes it an attractive target for further research.

Scientific Research Applications

N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been the subject of numerous scientific studies, which have investigated its potential applications in the treatment of various neurological disorders. In particular, N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy. It has also been shown to have analgesic effects, which could make it useful in the management of chronic pain.

properties

IUPAC Name

N-(4-aminocyclohexyl)-2-cyclobutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-10-4-6-11(7-5-10)14-12(15)8-9-2-1-3-9/h9-11H,1-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMAFJLSSTYSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(=O)NC2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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